(2E)-N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitro group, an indole moiety, and a phenylprop-2-enamide backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 5-nitro-2-oxoindoline with hydrazinecarboxamide, followed by the reaction with 3-phenylprop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, halogenated, or sulfonated phenyl derivatives.
Scientific Research Applications
(2E)-N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-Butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide .
- Ethyl acetoacetate .
Uniqueness
Compared to similar compounds, (2E)-N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and indole groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H15N5O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(E)-N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H15N5O5/c25-16(9-6-12-4-2-1-3-5-12)20-11-17(26)22-23-18-14-10-13(24(28)29)7-8-15(14)21-19(18)27/h1-10,21,27H,11H2,(H,20,25)/b9-6+,23-22? |
InChI Key |
LKROPTGPQGSWAV-PFKPUBCSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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